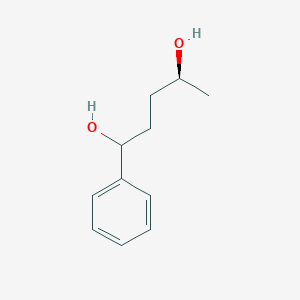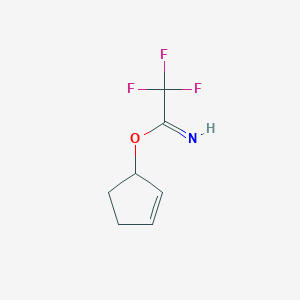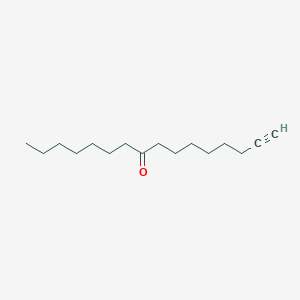
Hexadec-15-YN-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-15-YN-8-one is an organic compound with the molecular formula C16H28O It is a long-chain alkyne ketone, characterized by the presence of a triple bond at the 15th carbon and a ketone group at the 8th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-15-YN-8-one can be synthesized through several methods. One common approach involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group. The final step involves a copper (II)-catalyzed Eglinton coupling to obtain the desired alkyne ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as flash chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Hexadec-15-YN-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hexadec-15-YN-8-ol.
Substitution: The alkyne group can participate in substitution reactions, such as nucleophilic addition, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be employed for nucleophilic addition reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Hexadec-15-YN-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is utilized in studies involving lipid metabolism and membrane biology due to its structural similarity to natural lipids.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for bioactive molecules, is ongoing.
Mechanism of Action
The mechanism of action of Hexadec-15-YN-8-one involves its interaction with various molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies. Additionally, the ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Hexadec-15-YN-1-ol: A similar compound with an alcohol group instead of a ketone.
Hexadec-13-en-11-yn-1-yl acetate: Another related compound with an acetate group and a double bond in the chain.
Uniqueness
Hexadec-15-YN-8-one is unique due to its specific positioning of the alkyne and ketone groups, which confer distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
744208-95-5 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadec-15-yn-8-one |
InChI |
InChI=1S/C16H28O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h1H,4-15H2,2H3 |
InChI Key |
GEPRRVHBYKLHBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
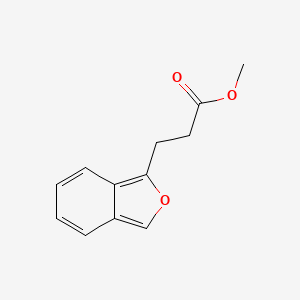
![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
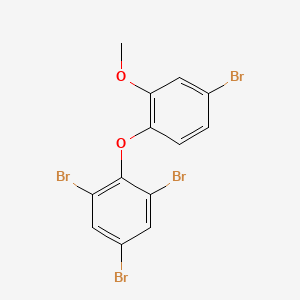
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
